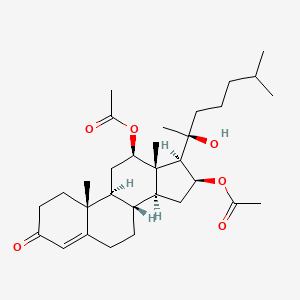

nanjiol B

Description

Nanjiol B is a steroidal compound isolated from the soft coral Nephthea sp., with the molecular formula C₃₁H₄₈O₆ and a molecular weight of 516.3437 g/mol . It has been identified in studies focusing on the bioactive constituents of marine organisms, particularly in the context of chronic wound healing. This compound was incorporated into a pectin nanoparticle-loaded in situ gel formulation, demonstrating enhanced wound repair efficacy in both in vitro and in vivo models .

Properties

Molecular Formula |

C31H48O6 |

|---|---|

Molecular Weight |

516.7 g/mol |

IUPAC Name |

[(8R,9S,10R,12R,13S,14S,16S,17R)-12-acetyloxy-17-[(2S)-2-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-16-yl] acetate |

InChI |

InChI=1S/C31H48O6/c1-18(2)9-8-13-30(6,35)28-26(36-19(3)32)16-25-23-11-10-21-15-22(34)12-14-29(21,5)24(23)17-27(31(25,28)7)37-20(4)33/h15,18,23-28,35H,8-14,16-17H2,1-7H3/t23-,24+,25+,26+,27-,28-,29+,30+,31-/m1/s1 |

InChI Key |

OECOVNJCWDRKDP-FZRPPXKSSA-N |

Isomeric SMILES |

CC(C)CCC[C@@](C)([C@H]1[C@H](C[C@@H]2[C@@]1([C@@H](C[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)OC(=O)C)C)OC(=O)C)O |

Canonical SMILES |

CC(C)CCCC(C)(C1C(CC2C1(C(CC3C2CCC4=CC(=O)CCC34C)OC(=O)C)C)OC(=O)C)O |

Synonyms |

nanjiol B |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Structural Comparison of this compound with Analogous Steroids

Key Observations :

- Nebrosteroid B shares a similar carbon skeleton with this compound but differs in oxygen content (5 vs. 6 oxygen atoms), suggesting fewer hydroxyl or ketone groups .

- Nanjiol A , an analogue from Dendronephthya sp., likely shares structural homology with this compound but lacks detailed molecular data .

Functionally Similar Compounds

Key Observations :

- Dendronecholones exhibit antimicrobial activity against Vibrio species, contrasting with this compound’s role in wound repair .

- Lobophysterols E–H , though structurally distinct, share anti-inflammatory properties that may overlap with this compound’s wound-healing effects .

Research Findings and Data Analysis

Structural Determinants of Bioactivity

- Oxygenation Patterns : this compound’s six oxygen atoms (vs. Nebrosteroid B’s five) may enhance solubility and receptor binding, critical for its wound-healing efficacy .

- Steroidal Backbone : The core structure aligns with other marine steroids, enabling interactions with lipid membranes or steroid-binding proteins .

Bioactivity Gaps and Opportunities

- Nanjiol A : Despite structural similarity to this compound, its reported antivibrio activity (MIC >32 mg/mL) suggests divergent applications .

Q & A

Q. How should researchers design experiments to investigate the physicochemical properties of nanjiol B?

- Methodological Answer: Begin by defining clear objectives (e.g., stability, solubility, reactivity) and selecting appropriate analytical techniques (e.g., spectroscopy, chromatography). Use controlled variables (e.g., temperature, solvent systems) to isolate this compound's behavior. Employ statistical tools like the lasso method to minimize multicollinearity in multivariate analyses . Document protocols rigorously, including reagent purity, equipment calibration, and validation steps, to ensure reproducibility . For novel compounds, prioritize structural characterization (e.g., NMR, X-ray crystallography) and cross-reference with existing databases to avoid redundancy .

Q. What strategies ensure reproducibility in synthesizing this compound?

- Methodological Answer: Provide step-by-step synthesis protocols in the main manuscript, including reaction conditions (e.g., catalysts, stoichiometry) and purification methods. For complex syntheses, supplement with detailed supporting information (e.g., chromatograms, spectral data) . Validate purity using orthogonal techniques (e.g., HPLC, melting point analysis) and compare results with literature benchmarks . Address batch-to-batch variability by reporting yield ranges and outlier exclusion criteria .

Q. How can researchers conduct a systematic literature review on this compound?

- Methodological Answer: Use scientific databases (e.g., PubMed, SciFinder) with Boolean operators to filter studies by keywords (e.g., "this compound biosynthesis," "kinetic studies"). Critically appraise sources for methodological rigor, focusing on experimental design and statistical validity . Create a matrix to map contradictions (e.g., conflicting solubility data) and identify gaps (e.g., lack of toxicity studies). Cite primary literature to contextualize findings and avoid overreliance on reviews .

Advanced Research Questions

Q. How should researchers analyze contradictory data in this compound studies (e.g., divergent bioactivity results)?

- Methodological Answer: Apply contradiction analysis frameworks to distinguish between technical artifacts (e.g., instrumentation errors) and intrinsic variability (e.g., isomerism). Conduct sensitivity analyses to test hypotheses under different assumptions (e.g., pH-dependent activity) . Use meta-analytical tools to pool data from multiple studies, weighting results by sample size and methodological quality . Discuss contradictions in the context of experimental limitations (e.g., cell line specificity in bioassays) .

Q. What methodologies optimize the detection limits of this compound in complex matrices?

- Methodological Answer: Compare extraction efficiencies of techniques like solid-phase microextraction (SPME) vs. liquid-liquid extraction. Optimize parameters (e.g., sorbent type, pH) using design-of-experiment (DoE) approaches . Validate methods via spike-and-recovery experiments and report limits of detection (LOD) with confidence intervals . For trace analysis, integrate mass spectrometry with isotope dilution to mitigate matrix effects .

Q. How can computational modeling enhance understanding of this compound’s interaction with biological targets?

- Methodological Answer: Perform molecular docking studies using software like AutoDock to predict binding affinities. Validate models with experimental data (e.g., IC50 values) and apply machine learning to refine predictive accuracy . Address discrepancies between in silico and in vitro results by examining force field limitations or solvation effects . Publish full parameter sets and scripts in supporting information for transparency .

Q. What ethical considerations arise when studying this compound’s potential therapeutic applications?

- Methodological Answer: Disclose funding sources and conflicts of interest in the manuscript’s ethics statement . For in vivo studies, justify sample sizes using power analysis and adhere to ARRIVE guidelines for animal welfare . If human data are involved, obtain informed consent and anonymize datasets to comply with GDPR or HIPAA .

Data Presentation & Reporting Standards

Q. How should researchers present this compound data to meet journal requirements?

- Methodological Answer: Structure manuscripts with clear sections: Introduction (hypothesis-driven), Methods (reproducible protocols), Results (raw data + statistical tests), and Discussion (contextualized with literature) . Use tables to summarize comparative data (e.g., IC50 values across studies) and figures for trends (e.g., dose-response curves). Adhere to IUPAC nomenclature and SI units . For large datasets, deposit in repositories like Zenodo and cite DOIs .

Q. What criteria validate this compound’s structural elucidation in a peer-reviewed context?

- Methodological Answer: Provide high-resolution spectral data (e.g., HRMS, 2D NMR correlations) and match with simulated spectra from computational tools (e.g |. For crystallography, report CCDC accession numbers and refinement parameters (e.g., R-factors) . Address reviewer critiques by conducting additional experiments (e.g | .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.